2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Compounds containing a pyrrole ring are known to have diverse biological activities . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and is often found in pharmaceuticals . The sulfanyl group (-SH) and the acetamide group (-NHCOCH3) could potentially be involved in hydrogen bonding.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl and acetamide groups. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions .Scientific Research Applications
Synthesis and Structural Elucidation
Compounds with the 1,2,4-triazole moiety, including those with chlorophenyl and ethoxyphenyl groups, are of significant interest due to their wide range of pharmaceutical activities. Such compounds have been synthesized and structurally characterized using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. They are recognized for their antibacterial, antifungal, and antituberculosis activities due to the presence of the 1,2,4-triazole ring system, which is known for its broad therapeutic interest including anti-inflammatory, CNS stimulants, sedatives, and anti-anxiety properties (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).
Antimicrobial Screening
The antimicrobial screening of N-aryl derivatives of compounds containing the 1,2,4-triazole and chloroacetamide groups has shown significant activities. These compounds have been tested in vitro for their antibacterial and antifungal properties, suggesting their potential as leads for developing new antimicrobial agents (A. Rehman, A. Fatima, et al., 2013).
Anticancer Evaluation
Derivatives of 1,2,4-triazoles and chloroacetamides have been evaluated for their anticancer activities. For example, specific oxazoles with sulfonyl and acetamide substituents have shown high activity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Volodymyr Zyabrev, B. Demydchuk, et al., 2022).
Antioxidant Activity
Compounds incorporating pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. Such activities were determined using various in vitro assays, suggesting the potential of these compounds in combating oxidative stress-related diseases (K. Chkirate, S. Fettach, et al., 2019).
Inhibition of Fatty Acid Synthesis
Chloroacetamide herbicides, which share structural similarities with the compound , have been studied for their ability to inhibit fatty acid synthesis in certain algae, indicating the potential for such compounds to affect lipid metabolism in target organisms (H. Weisshaar & P. Böger, 1989).
Future Directions
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-17-11-9-16(10-12-17)24-20(29)15-31-22-26-25-21(18-7-3-4-8-19(18)23)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZDSHDHVBXQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.